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pyrazol-1-yl)acetic acid

Cat. No.: B187551

The pyrazole ring is a foundational five-membered heterocycle renowned for its presence in a
wide array of biologically active molecules and functional materials.[1][3] Its derivatization with
nitro (-NO2) groups is a key strategy in the development of high-energy-density materials
(HEDMSs), as these groups enhance density, heat of formation, and detonation performance.[2]
[4] The introduction of a bromine (Br) atom further functionalizes the scaffold, offering a
versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions
and cross-coupling reactions, thereby expanding the molecular diversity accessible from a
single precursor.[1]

This dual functionalization makes bromo-nitro-pyrazoles attractive for two primary fields:

o Energetic Materials: As a subclass of nitropyrazole-based energetic compounds, they are
investigated for their potential in explosives, propellants, and pyrotechnics, where high
performance, thermal stability, and low sensitivity are paramount.[2][4]

e Medicinal Chemistry and Organic Synthesis: These compounds serve as powerful building
blocks. The nitro group can be reduced to an amine, a key pharmacophore, while the
bromine atom allows for the introduction of complex molecular fragments. Pyrazole
derivatives are known to exhibit a wide range of biological activities, including anti-
inflammatory, antimicrobial, and anticonvulsant properties.[1][3]

This guide will systematically explore the properties that underpin these applications, providing
both theoretical understanding and practical, field-proven insights.
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Synthesis of Bromo-Nitro-Pyrazoles

The synthesis of bromo-nitro-pyrazoles can be approached through various routes, often
involving either the nitration of a pre-existing bromo-pyrazole or the bromination of a nitrated
pyrazole. A common and effective strategy involves multi-step sequences starting from
accessible precursors. One such pathway is the [3+2] cycloaddition reaction, which is a
powerful method for constructing the pyrazole ring itself.[5]

General Synthetic Strategies

o Cycloaddition Reactions: The reaction of nitrylimines with suitable dienophiles can lead to
the formation of the pyrazole core, with the nitro and bromo substituents introduced either on
the starting materials or in subsequent steps.[5]

» Oxidative Aromatization: Pyrazoline intermediates, formed from the condensation of
hydrazines with a,B3-unsaturated carbonyl compounds, can be oxidized to the corresponding
pyrazole. Bromine (Brz) is often used as the oxidizing agent, which can sometimes lead to
concurrent ring bromination.[6]

o Direct Halogenation/Nitration: The pyrazole ring can undergo electrophilic substitution.
However, controlling the regioselectivity of both bromination and nitration on an
unsubstituted pyrazole can be challenging and often results in a mixture of isomers. The
directing effects of existing substituents are therefore critical.

Exemplary Synthesis Protocol: 1-(4-bromophenyl)-3-
phenyl-5-nitropyrazole

This protocol details the synthesis via a [3+2] cycloaddition followed by elimination, adapted
from the literature.[5] The causality behind this choice is the high regioselectivity and yield
afforded by the specific reaction partners.

Experimental Protocol:

e Reactant Preparation: In a round-bottom flask, dissolve N-(4-bromophenyl)-C-
phenylnitrylimine (1.0 equivalent) and (E)-3,3,3-trichloro-1-nitroprop-1-ene (1.1 equivalents)
in dry benzene.
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Reaction Initiation: Add triethylamine (EtsN) (1.5 equivalents) to the solution. The base
facilitates the in-situ formation of the active dipole for cycloaddition and promotes the
subsequent elimination step.

Reaction Monitoring: Stir the reaction mixture at 25°C for 6 hours. Monitor the progress of
the reaction using Thin Layer Chromatography (TLC) until the starting materials are
consumed.

Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine
hydrochloride and other water-soluble impurities. Evaporate the solvent in vacuo.

Purification: The resulting semi-solid mass is washed with cold petroleum ether. Further
purification is achieved by column chromatography on silica gel, using a mobile phase of
cyclohexane:ethyl acetate (9:1 v/v).

Crystallization: The purified product is crystallized from ethanol to yield 1-(4-bromophenyl)-3-
phenyl-5-nitropyrazole as a white amorphous solid.[5]

Starting Materials Reaction Conditions
(N—(4—br0mophenyl)—C—phenylnitrylimine) GE)—?),3,3—trichlor0—l—nitroprop—l—ene) (Benzene, 25°C) (Triethylamine (EtBN))

Intermediate

( Primary [3+2] Cycloadduct
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-CHCI3
Elimination)

Final Broduct
y
(1-(4-br0mophenyl)-3-phenyl-5-nitropyrazola
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Caption: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.

Core Physicochemical Properties

The interplay between the pyrazole ring, the bromo substituent, and the nitro group governs the
compound's physical and chemical behavior.

Crystal Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is fundamental to properties like density,
thermal stability, and sensitivity (for energetic materials). X-ray diffraction studies reveal that
bromo-nitro-pyrazoles often crystallize in common space groups like the monoclinic P21/c.[1][7]

A case study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate demonstrates the
critical role of non-covalent interactions.[1][7] Its crystal structure is stabilized by an extensive
network of hydrogen bonds involving the pyrazole N-H donor, the carboxylic acid group, the
nitro group acceptors, and solvated water molecules.[1] These interactions dictate the
molecular packing, often forming distinct layers within the crystal lattice. The strength and
dimensionality of these networks are a key determinant of the material's stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.
e Nuclear Magnetic Resonance (NMR):

o 'H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic
region. The chemical shifts are influenced by the electronic effects of the bromo and nitro
groups. For example, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the C-H proton of the
pyrazole ring is observed as a singlet at 8.76 ppm, shifted downfield due to the adjacent
nitro group.[5]

o 13C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals. The carbon
bearing the nitro group is often significantly deshielded.[5] Computational studies using
methods like GIAO/B3LYP can accurately predict 13C and >N chemical shifts, aiding in
structural assignment.[8]
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e Infrared (IR) Spectroscopy:

o The presence of the nitro group is confirmed by strong, characteristic asymmetric and
symmetric stretching vibrations, typically found around 1550 cm~* and 1350 cm™1,
respectively.[5]

o Vibrations corresponding to C=C, C=N, and N-N bonds of the pyrazole ring are also
observed in the fingerprint region.[5]

e Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm
the molecular formula by providing a highly accurate mass of the molecular ion.[5]

Thermal Stability and Decomposition

For applications in energetic materials, thermal stability is a critical safety and performance
parameter. It is typically evaluated using thermogravimetric analysis (TGA) and differential
scanning calorimetry (DSC).[9][10] Nitropyrazoles are generally noted for their good thermal
stability.[2][11]

The decomposition temperature is highly dependent on the number and position of nitro
groups, as well as the overall molecular structure and intermolecular interactions. For instance,
the decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation
of an adjacent carbon atom by a nitro group.[10] Strong hydrogen bonding networks in the
crystal lattice can help to stabilize the molecule, often leading to higher decomposition
temperatures.

Energetic Properties

The energetic performance of these compounds is a function of several key parameters:

o Density (p): Higher density is desirable as it correlates with higher detonation velocity and
pressure. It is largely determined by the molecular structure and the efficiency of crystal
packing.[2] The presence of heavy bromine atoms and dense nitro groups contributes
favorably.

o Heat of Formation (HOF): A high positive heat of formation is beneficial for energetic
performance. The pyrazole ring itself has a positive HOF, which is further increased by the
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introduction of nitro groups.[2]

o Oxygen Balance (OB): This parameter indicates how much oxygen is available for the
complete combustion of the carbon and hydrogen atoms in the molecule. While bromo-nitro-
pyrazoles are typically oxygen-deficient, their performance can be tailored in formulations.

o Detonation Velocity (D) and Pressure (P): These are the ultimate measures of explosive
performance. They can be predicted using empirical equations (like Kamlet-Jacobs) or more
advanced software (like EXPLOS5) based on density and heat of formation.[11][12] Certain
nitropyrazole derivatives have shown detonation properties comparable to established
explosives like RDX.[12]

Data Summary

The following tables summarize key physicochemical properties for selected bromo-nitro-
pyrazole derivatives based on available literature data.

Table 1: General Physicochemical Properties
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Molecular . ]
Molecular . Melting Density Reference(s
Compound Weight ( .
Formula Point (°C) (glcm?) )
g/mol )
4-Bromo-3-
nitro-1H- C3H2BrNsO:2 191.97 197-198 2.156 [1][13]
pyrazole
3-Bromo-1-
methyl-4-
) C4H4BrNsO:2 206.00 N/A N/A [14]
nitro-1H-
pyrazole
1-(4-
bromophenyl)  CisHi10BrNsO  344.17
189-194 N/A [5]
-3-phenyl-5- 2 (Calculated)
nitropyrazole
4-bromo-3-
nitro-1H-
pyrazole-5- CaH2BrNsOa4 235.97 N/A N/A [7]
carboxylic
acid

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid Derivatives
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Compo Crystal Space a (A) b (A) ¢ A) B () Referen

und System Group ce(s)

4-bromo-
3-nitro-
1H-
pyrazole- o
Monoclini 11.0506(  14.0569(
5- P2i/c 7.177(2) 97.355(3) [7][15]
. cC 10) 12)
carboxyli
c acid
monohyd

rate

4-bromo-
3-nitro-
1H-
pyrazole-
5- Monoclini 11.0506(  14.0569(
_ P21/c 6.8751(6) 97.355(3) [15]
carboxyli ¢ 10) 12)
c acid
dimethyl
sulfoxide

solvate

Standard Characterization Workflow

The validation of a newly synthesized bromo-nitro-pyrazole requires a systematic, multi-
technique approach to unambiguously determine its structure and purity.

Step-by-Step Methodology:

« Initial Purification: Perform column chromatography and/or recrystallization to obtain a pure,
homogenous sample.

 Structural Confirmation (Spectroscopy):

o Acquire *H and *3C NMR spectra to confirm the carbon-hydrogen framework and
substitution pattern.
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o Run IR spectroscopy to verify the presence of key functional groups, especially the nitro
group.

o Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas
Chromatography (GC) to determine the purity of the sample.

Solid-State Characterization:

o If suitable single crystals can be grown, perform Single-Crystal X-ray Diffraction to
determine the exact molecular structure and analyze the crystal packing and
intermolecular interactions.

o Conduct TGA/DSC analysis to assess thermal stability and identify decomposition or
phase transition temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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